molecular formula C6H12N2O2 B13504209 (1-Nitrosopiperidin-4-yl)methanol

(1-Nitrosopiperidin-4-yl)methanol

Cat. No.: B13504209
M. Wt: 144.17 g/mol
InChI Key: DTEPAUYZSFBORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Nitrosopiperidin-4-yl)methanol: is a chemical compound with the molecular formula C6H12N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitroso group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitrosopiperidin-4-yl)methanol typically involves the nitrosation of piperidine derivatives. One common method is the reaction of piperidine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Nitrosopiperidin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Nitrosopiperidin-4-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of nitroso compounds in biological systems and their interactions with biomolecules .

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-Nitrosopiperidin-4-yl)methanol involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially modulating their function and activity .

Comparison with Similar Compounds

  • (1-Nitrosopiperidin-2-yl)methanol
  • (1-Methylpiperidin-4-yl)methanol
  • N-(piperidine-4-yl) benzamide compounds

Comparison: (1-Nitrosopiperidin-4-yl)methanol is unique due to the presence of both a nitroso group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, (1-Nitrosopiperidin-2-yl)methanol lacks the hydroxyl group, which may affect its reactivity and applications .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(1-nitrosopiperidin-4-yl)methanol

InChI

InChI=1S/C6H12N2O2/c9-5-6-1-3-8(7-10)4-2-6/h6,9H,1-5H2

InChI Key

DTEPAUYZSFBORM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.